(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Description
This compound is a chiral triazolo-oxazinium salt featuring a 2,4,6-trichlorophenyl substituent and a benzyl group at the 5-position. The tetrafluoroborate counterion enhances its stability and solubility in polar aprotic solvents. The (S)-stereochemistry at the 5-position is critical for applications in asymmetric catalysis or chiral recognition processes.
Properties
IUPAC Name |
(5S)-5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N3O.BF4/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12;2-1(3,4)5/h1-5,7-8,11,14H,6,9-10H2;/q+1;-1/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJKYTWFUFCURK-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BCl3F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS Number: 1612251-13-4) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 482.49 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1612251-13-4 |
| Molecular Formula | C₁₈H₁₅BCl₃F₄N₃O |
| Molecular Weight | 482.49 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticonvulsant Activity
Research indicates that compounds with similar triazole and oxazine structures often exhibit anticonvulsant properties. For instance, studies have shown that derivatives of triazoles can effectively reduce seizure activity in various animal models. The specific activity of this compound against induced seizures remains to be fully elucidated but is anticipated based on structural analogs .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth through various mechanisms. For example:
- Mechanism of Action : Compounds containing triazole moieties have been reported to interact with cellular targets involved in proliferation and apoptosis.
- In Vitro Studies : Certain derivatives have shown significant cytotoxic effects against cancer cell lines in MTT assays .
Study 1: Anticonvulsant Screening
In a study focused on the anticonvulsant screening of triazole derivatives similar to this compound:
- Methodology : Compounds were evaluated using maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (ScPTZ) models.
- Results : Several compounds exhibited protective effects against seizures with varying degrees of efficacy .
Study 2: Anticancer Activity Assessment
Another research effort examined the anticancer potential of triazole-containing compounds:
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The triazole ring can be oxidized under specific conditions to yield different products.
- Reduction : Common reducing agents can affect the triazole and oxazine rings.
- Substitution : The benzyl and trichlorophenyl groups can undergo substitution reactions to form derivatives.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition : It can inhibit certain enzymes that are critical in various biological pathways.
- Cellular Effects : The compound may influence cellular processes related to growth and apoptosis.
Medicine
Ongoing research is exploring the compound's therapeutic potential:
- Anticancer Research : Studies are investigating its efficacy against different cancer cell lines.
- Antimicrobial Activity : Preliminary results suggest activity against various bacterial strains.
The compound's unique structure may enhance its effectiveness as a therapeutic agent compared to similar compounds.
Industry
In industrial applications, this compound is utilized for:
- Catalysis : It acts as a catalyst in various chemical reactions.
- Material Development : Its properties are being explored for developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Studies : A study published in PMC indicates that derivatives of triazolo compounds exhibit significant cytotoxicity against cancer cells .
- Biological Activity : Research has shown that modifications of oxazine derivatives can lead to enhanced biological activity against specific pathogens .
- Synthesis Methods : Various synthesis methods have been explored for producing this compound efficiently while maintaining yield and purity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences and molecular data for three related compounds:
Physicochemical Properties
- Solubility : The trichlorophenyl derivative is expected to exhibit moderate solubility in dichloromethane or THF, whereas the mesityl analog may prefer toluene or ethers. The perfluorophenyl variant likely has unique solubility in fluorinated solvents .
- Thermal Stability : The mesityl compound’s methyl groups could enhance stability under high-temperature conditions, whereas the trichlorophenyl and perfluorophenyl analogs may decompose more readily due to weaker C–Cl or C–F bond dissociation energies .
Preparation Methods
Preparation of 2,4,6-Trichlorophenylhydrazine
The 2,4,6-trichlorophenyl group is introduced via 2,4,6-trichlorophenylhydrazine, synthesized through:
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Chlorination of phenylhydrazine using sulfuryl chloride (SO₂Cl₂) or chlorine gas in acetic acid.
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Diazotization and reduction of 2,4,6-trichloroaniline with sodium nitrite and tin(II) chloride.
Reaction Conditions :
Core Heterocyclic Ring Formation
The triazolo-oxazine scaffold is constructed via a three-step sequence:
Step 1: Iminium Intermediate Formation
Morpholin-3-one reacts with trimethyloxonium tetrafluoroborate [(CH₃)₃O⁺BF₄⁻] in anhydrous dichloromethane under N₂ atmosphere.
Step 2: Hydrazide Formation
The iminium intermediate reacts with 2,4,6-trichlorophenylhydrazine hydrochloride in CH₂Cl₂.
Step 3: Cyclization and Aromatization
Cyclization is achieved using trimethyl orthoformate [(CH₃O)₃CH] in chlorobenzene at 130°C.
Counterion Exchange and Purification
The tetrafluoroborate (BF₄⁻) counterion is introduced via anion metathesis:
Yield Optimization :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Iminium Formation | 90–95 | 95 |
| Hydrazide Formation | 85–90 | 90 |
| Cyclization | 70–75 | 85 |
| Final Product | 49–53 | ≥98 |
Advanced Methodologies
Asymmetric Synthesis
Chiral induction methods include:
Continuous Flow Synthesis
Recent patents describe microreactor-based approaches to improve efficiency:
Analytical Characterization
Critical quality control metrics:
-
NMR Spectroscopy :
-
X-ray Crystallography : Confirms (S)-configuration and tetrafluoroborate geometry.
Challenges and Solutions
-
Side Reactions : Over-chlorination during hydrazine synthesis is mitigated by controlled Cl₂ gas flow.
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Low Cyclization Yields : Addition of molecular sieves (4Å) absorbs H₂O, driving the reaction.
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Stereochemical Purity : Chiral HPLC (Chiralpak IA column) achieves >99% enantiomeric excess.
Industrial-Scale Production
Optimized Protocol (Kilogram Scale) :
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl, trichlorophenyl groups) and stereochemistry (S-configuration). Compare chemical shifts with structurally related tetrafluoroborate salts, such as those in (C27H34BF4N3O) and (C35H38N3OSi·BF4).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~631.6 g/mol for analogs in ) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., triazolo-oxazin ring vibrations) and tetrafluoroborate anion (B-F stretching ~1050 cm⁻¹) .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodological Answer :
- Stepwise Cyclization : Analogous to ’s copolymerization strategy, use trichlorotriazine (as in ) for triazole ring formation. Optimize reaction time/temperature to avoid side products (e.g., over-alkylation).
- Chiral Resolution : Employ chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration. Purity ≥98% (as in ) is critical for reproducibility.
- Counterion Exchange : Replace initial counterions (e.g., chloride) with tetrafluoroborate via metathesis in anhydrous conditions .
Advanced Research Questions
Q. How to design a bioactivity screening protocol for this compound’s potential antiviral/antibacterial properties?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values.
- Antiviral Screening : Test against RNA/DNA viruses (e.g., influenza, HSV-1) via plaque reduction assays, referencing marine-derived compounds in .
- Anti-Quorum Sensing (QS) : Employ Pseudomonas aeruginosa bioreporters to assess QS inhibition, as seen in ’s marine sponge compounds.
- Structure-Activity Relationship (SAR) : Compare with analogs in (pentafluorophenyl derivatives) and (trisubstituted aryl groups) to identify key pharmacophores .
Q. How to resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in polar aprotic (DMSO, DMF) vs. non-polar solvents (THF, chloroform). Note that tetrafluoroborate salts (e.g., ) often exhibit limited aqueous solubility.
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation. Micronization or co-solvent systems (e.g., PEG-400) may improve bioavailability.
- Cross-Validation : Compare purity data (e.g., ≥98% in ) with conflicting studies to rule out impurities as solubility modifiers .
Q. What strategies optimize this compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity. Store at room temperature in desiccators (as in ) to prevent tetrafluoroborate hydrolysis.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., benzyl alcohol or trichlorophenol).
- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photoinstability, similar to ’s oxazolium derivatives .
Q. How to investigate the reaction mechanism of its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Model interactions with viral proteases or bacterial enzymes using software (e.g., AutoDock Vina). Compare with triazolo-oxazin analogs in .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
- Kinetic Studies : Monitor time-dependent inhibition via stopped-flow spectroscopy, referencing ’s kinetic data on marine compounds .
Data Analysis & Interpretation
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens if poor bioavailability is observed.
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites that may deactivate the compound.
- Species-Specific Differences : Test on multiple cell lines/organisms to isolate model-dependent effects, as in ’s multi-species approach .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
